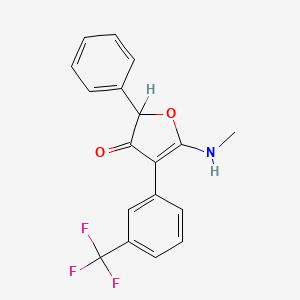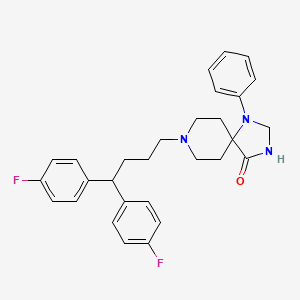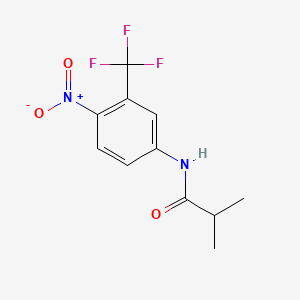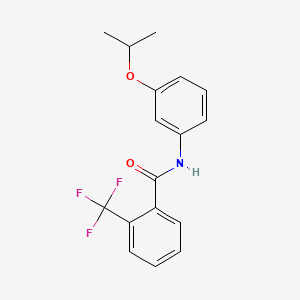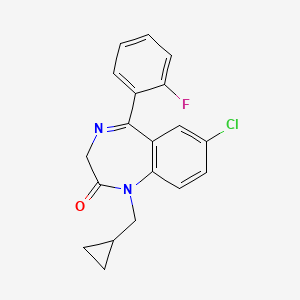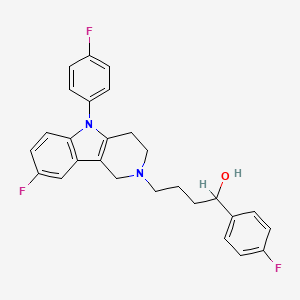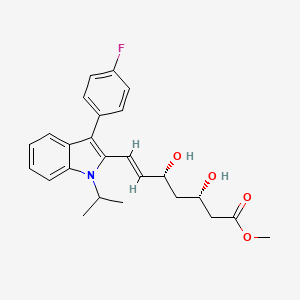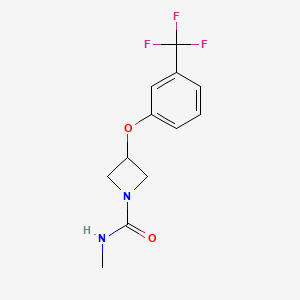
Fosfluconazole
Vue d'ensemble
Description
Fosfluconazole is a water-soluble phosphate prodrug of fluconazole . It is a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections . It is rapidly converted to fluconazole by alkaline phosphatase in the tissues and blood among adult patients .
Synthesis Analysis
The development of a flow chemistry approach to the anti-fungal fluconazole is described . A continuous, two-reactor, three-step synthesis of fluconazole from 2-chloro-2′,4′-difluoroacetophenone was achieved with no intermediate purification . The synthesis has been successfully demonstrated on a Vapourtec commercial flow chemistry system .Molecular Structure Analysis
The molecular formula of Fosfluconazole is C13H13F2N6O4P . The InChI representation isInChI=1S/C13H13F2N6O4P/c14-10-1-2-11 (12 (15)3-10)13 (25-26 (22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2, (H2,22,23,24) . Chemical Reactions Analysis
Pharmaceutical cocrystals have emerged over the past several decades as an alternative path for synthesizing stable and/or improved crystalline forms of active pharmaceutical ingredients . A reproducible cocrystallization path for the supramolecular synthesis of four new pharmaceutical cocrystal forms of fluconazole has been developed .Physical And Chemical Properties Analysis
The molecular weight of Fosfluconazole is 386.25 g/mol . The IUPAC name is[2- (2,4-difluorophenyl)-1,3-bis (1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate .
Applications De Recherche Scientifique
Antifungal Applications
Fosfluconazole belongs to the azole class of antifungal agents . Azole drugs work by inhibiting the fungal CYP51, which is involved in the synthesis of ergosterol, a component essential to the fungal cell membrane . The development of new molecules with an azole scaffold, like Fosfluconazole, has rapidly emerged throughout the years .
Treatment of Fungal Infections
Fosfluconazole, like other azole compounds, has shown a vast range of applications in the treatment of fungal infections and diseases . Its use in the clinical setting has been increasing due to its effectiveness against various fungal strains .
Prodrug Applications
Phosphorus-containing drugs like Fosfluconazole are often designed as prodrugs . Prodrugs are biologically inactive compounds that can be metabolized in the body to produce a drug. They are designed to improve selectivity and bioavailability, reduce side effects and toxicity .
Biomolecule Analogues
Phosphorus-containing drugs can also function as biomolecule analogues . They can mimic endogenous materials and provide antagonistic endoenzyme supplements . This makes them useful in a variety of biochemical processes.
Broad Spectrum Antifungal Activity
Fosfluconazole, like other azole compounds, has shown promising broad-spectrum antifungal activity . This means it can be effective against a wide range of fungi, making it a valuable tool in the treatment of various fungal infections .
Development of New Therapeutic Agents
The structural features of phosphorus-containing drugs like Fosfluconazole make them promising candidates for the development of new therapeutic agents . They have various biological activities including anticancer, antibacterial, anti-inflammatory, anti-osteoporosis, and cerebrovascular circulation .
Mécanisme D'action
Fosfluconazole is a water-soluble phosphate prodrug of fluconazole , a triazole antifungal drug used in the treatment and prevention of superficial and systemic fungal infections .
Target of Action
Fosfluconazole’s primary target is the fungal enzyme lanosterol 14-α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .
Mode of Action
Fosfluconazole is hydrolyzed by the action of a phosphatase, an enzyme that removes a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group . This process converts fosfluconazole into fluconazole, which then inhibits the lanosterol 14-α-demethylase . This inhibition disrupts the synthesis of ergosterol, leading to alterations in the fungal cell membrane and ultimately inhibiting fungal growth .
Biochemical Pathways
The primary biochemical pathway affected by fosfluconazole is the ergosterol biosynthesis pathway . By inhibiting lanosterol 14-α-demethylase, fosfluconazole prevents the conversion of lanosterol to ergosterol . This disruption leads to a decrease in ergosterol levels and an accumulation of 14-α-methyl sterols, causing detrimental effects on the fungal cell membrane’s structure and function .
Pharmacokinetics
Fosfluconazole is almost completely converted to fluconazole, achieving similar systemic exposure to fluconazole after single doses . The bioavailability of fluconazole from fosfluconazole was found to be over 95% in both Japanese and Caucasian subjects . Less than 1% of the administered dose of fosfluconazole is excreted unchanged in the urine, and the majority (85.6%) is eliminated in the urine as fluconazole .
Result of Action
The result of fosfluconazole’s action is the effective inhibition of fungal growth . By disrupting ergosterol biosynthesis, fosfluconazole causes alterations in the fungal cell membrane that inhibit the fungus’s ability to grow and reproduce .
Action Environment
The action of fosfluconazole can be influenced by various environmental factors. For instance, the presence of phosphatase enzymes is necessary for the conversion of fosfluconazole to fluconazole . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as a significant portion of the drug is eliminated through the kidneys
Safety and Hazards
Orientations Futures
Pharmaceutical cocrystals have emerged over the past several decades as an alternative path for synthesizing stable and/or improved crystalline forms of active pharmaceutical ingredients . This suggests that the development of new cocrystal forms of Fosfluconazole could be a future direction for research .
Propriétés
IUPAC Name |
[2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-yl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N6O4P/c14-10-1-2-11(12(15)3-10)13(25-26(22,23)24,4-20-8-16-6-18-20)5-21-9-17-7-19-21/h1-3,6-9H,4-5H2,(H2,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJWNRRCRIGGIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(CN2C=NC=N2)(CN3C=NC=N3)OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048601 | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fosfluconazole | |
CAS RN |
194798-83-9 | |
| Record name | Fosfluconazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194798-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fosfluconazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194798839 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fosfluconazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FOSFLUCONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JIJ299EWH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does fosfluconazole exert its antifungal effect?
A1: Fosfluconazole itself does not possess inherent antifungal activity. [] It acts as a prodrug, undergoing rapid hydrolysis by alkaline phosphatase in vivo to release the active moiety, fluconazole. [, ] Fluconazole, a triazole antifungal, inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This inhibition disrupts the conversion of lanosterol to ergosterol, a crucial component of the fungal cell membrane, ultimately leading to fungal cell death.
Q2: What is the molecular formula and weight of fosfluconazole?
A2: The molecular formula of fosfluconazole is C17H17F2N6O4P. Its molecular weight is 454.34 g/mol. []
Q3: What is the solubility profile of fosfluconazole?
A3: Fosfluconazole exhibits high water solubility, a key advantage over fluconazole, allowing for administration in smaller fluid volumes – particularly beneficial for patients requiring fluid management, such as infants. [, , ]
Q4: How is fosfluconazole metabolized in the body?
A4: Fosfluconazole is rapidly converted to fluconazole primarily by alkaline phosphatase. [, , ] This conversion is efficient and appears unaffected by hepatic impairment. [] Less than 4% of fosfluconazole is excreted unchanged in the urine, indicating near-complete conversion to fluconazole. [, ]
Q5: Does hepatic function impact fosfluconazole pharmacokinetics?
A6: While hepatic impairment may lead to slightly faster conversion of fosfluconazole to fluconazole, it does not significantly affect the overall pharmacokinetic parameters of fluconazole. [] This suggests that dosage adjustments for fosfluconazole may not be necessary in patients with mild to moderate hepatic impairment.
Q6: How does the pharmacokinetic profile of fosfluconazole compare to fluconazole after multiple doses?
A7: Multiple administrations of fosfluconazole and fluconazole demonstrate equivalent systemic exposure to fluconazole. [] Implementing a two-loading dose regimen of fosfluconazole leads to faster achievement of steady-state fluconazole plasma concentrations compared to a single loading dose or no loading dose. [, ]
Q7: How do fluconazole concentrations in serum and saliva compare after fosfluconazole administration?
A8: Following a single intravenous bolus injection of fosfluconazole, fluconazole concentrations in serum and saliva show a strong correlation. [, ] This suggests that saliva could be a reliable alternative for therapeutic drug monitoring of fluconazole.
Q8: What are the potential advantages of fosfluconazole over fluconazole in clinical settings?
A9: The primary advantage of fosfluconazole lies in its high water solubility. [, , ] This property allows for administration in smaller fluid volumes compared to fluconazole, which can be critical for patients on fluid restrictions, such as neonates or critically ill individuals. [, ]
Q9: Has the efficacy and safety of fosfluconazole been evaluated in clinical trials?
A10: Clinical trials have shown fosfluconazole to be effective and safe for treating deep-seated mycosis caused by Candida and Cryptococcus species. [] A two-day loading dose regimen demonstrated efficacy rates of 73.8% in domestic Phase III studies and 91.7% in foreign Phase III studies. []
Q10: What are the reported adverse events associated with fosfluconazole administration?
A11: Adverse events reported in clinical trials were generally mild to moderate in intensity, with no clear relationship to the degree of renal impairment. [, ] No severe or serious adverse events were observed, and the drug was generally well-tolerated.
Q11: Are there specific patient populations where fosfluconazole use is particularly beneficial?
A12: Fosfluconazole's high solubility makes it particularly useful in patients requiring strict fluid management, such as very low birth weight infants. [, ] Studies have investigated its use as antifungal prophylaxis in these infants, with promising results regarding safety and tolerability. []
Q12: Are there known drug interactions with fosfluconazole?
A13: As fosfluconazole is rapidly converted to fluconazole, it is expected to share similar drug interaction profiles. Fluconazole is primarily metabolized by CYP3A4 and can interact with drugs that are substrates, inducers, or inhibitors of this enzyme. [, ] Co-administration with cyclosporin A, for example, can significantly increase cyclosporin A concentrations. []
Q13: Has resistance to fosfluconazole or fluconazole been reported?
A14: Resistance to fluconazole, typically through mutations in the target enzyme CYP51 or upregulation of drug efflux pumps, has been reported. [, ] It is expected that resistance mechanisms for fluconazole would also apply to fosfluconazole due to its conversion to the active moiety.
Q14: What analytical techniques are used to study fosfluconazole and its metabolites?
A15: Various analytical methods are employed to characterize and quantify fosfluconazole and fluconazole in biological samples. These include high-performance liquid chromatography (HPLC) [, ], often coupled with mass spectrometry (LC-MS/MS) [], for sensitive and specific detection.
Q15: What are some areas of ongoing research and development related to fosfluconazole?
A17: Research continues to explore optimal dosing strategies for fosfluconazole in specific patient populations, particularly neonates and infants. [] Additionally, investigations into potential drug interactions, long-term safety profiles, and the emergence of resistance remain crucial areas of focus.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

